2,3-二氯-6-硝基苯酚

描述

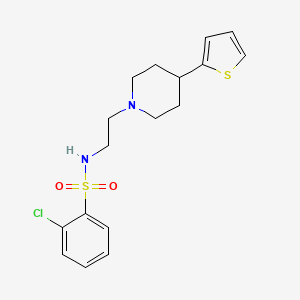

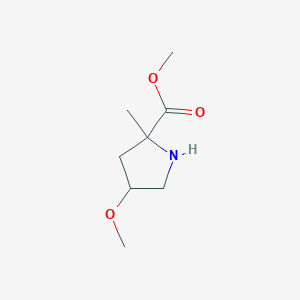

2,3-Dichloro-6-nitrophenol is a chemical compound with the molecular formula C6H3Cl2NO3 and a molecular weight of 208 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .

Molecular Structure Analysis

The IUPAC name for 2,3-Dichloro-6-nitrophenol is the same as its common name . The InChI code for this compound is 1S/C6H3Cl2NO3/c7-3-1-2-4 (9 (11)12)6 (10)5 (3)8/h1-2,10H . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen .Physical And Chemical Properties Analysis

2,3-Dichloro-6-nitrophenol has a molecular weight of 208 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .科学研究应用

化学合成和制备

2,3-二氯-6-硝基苯酚在各种化学合成工艺中作为重要的中间体。例如,类似的化合物,如 2,4-二氯-3-乙基-6-硝基苯酚,已用于彩色摄影的显影剂合成中,突显了它们在摄影和成像技术中的实用性 (秦,2005)。类似地,2,4-二氯-3-甲基-6-硝基苯酚是一种相关化合物,通过水解合成,展示了 2,3-二氯-6-硝基苯酚衍生物可用的多种化学途径 (R. Ran & C. Pittman,1993)。

环境影响和毒理学

2,3-二氯-6-硝基苯酚已在环境样品中发现,例如废水中,表明其广泛存在,需要对其环境影响进行研究。例如,对中国稀有鲦鱼(Gobiocypris rarus)的研究表明,接触类似化合物 2,4-二氯-6-硝基苯酚会导致内分泌紊乱,以性别依赖性方式影响下丘脑-垂体-性腺轴。这表明其作为一种具有重大生态影响的环境污染物的潜在作用 (Rui Chen 等人,2016)。

分子和生化研究

在分子水平上,2,6-二氯-4-硝基苯酚等化合物因其氢键相互作用而被研究,这对于理解化学和生物过程至关重要。这些研究侧重于结构和红外光谱,提供了对分子相互作用和性质的见解 (I. Majerz 等人,1994)。此外,2,6-二氯-4-硝基苯酚等相关化合物的微生物降解研究突出了特定细菌在环境修复中的作用,证明了氯化硝基苯酚污染物生物修复的潜力 (J. Min 等人,2019)。

在光转化和电化学中的应用

研究了 2,3-二氯-6-硝基苯酚在地表水体中的光转化反应,以了解其在阳光下的行为及其与各种反应性物质的相互作用。这项研究对于评估此类化合物的环境归宿和转化至关重要 (P. Maddigapu 等人,2011)。此外,涉及 2,6-二氯-4-氨基苯酚等衍生物的电合成研究证明了 2,3-二氯-6-硝基苯酚在电化学工艺中的适用性,这可能在各种工业应用中产生影响 (Niu Dong-fan,2015)。

安全和危害

作用机制

Target of Action

It is known that nitrophenolic compounds, such as 2,3-dichloro-6-nitrophenol, can interact with various biological molecules due to their electrophilic nature .

Mode of Action

The mode of action of 2,3-Dichloro-6-nitrophenol involves a series of reactions. It is suggested that the nitro group in the compound undergoes a series of transformations, including nitration and conversion to an amine . The chlorine atoms in the compound also play a crucial role in its reactivity .

Biochemical Pathways

The degradation of 2,3-Dichloro-6-nitrophenol involves several biochemical pathways. One of the key steps is the conversion of the nitro group to an amine, which is a part of the 1,2,4-benzenetriol pathway . Another important pathway is the electrophilic substitution, which results in the formation of 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol .

Result of Action

The result of the action of 2,3-Dichloro-6-nitrophenol is the transformation of the compound into various byproducts, including 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol . These byproducts can have different biological activities and can influence various cellular processes.

Action Environment

The action of 2,3-Dichloro-6-nitrophenol can be influenced by various environmental factors. For instance, the presence of sunlight can accelerate the degradation of the compound . Additionally, the presence of other organic compounds can also influence the degradation process .

生化分析

Cellular Effects

Nitrophenolic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nitrophenolic compounds can undergo various reactions, including electrophilic substitution, hydroxylation, and nitration

Temporal Effects in Laboratory Settings

It has been observed that the formation of nitrophenolic compounds can be accelerated with ultraviolet light or with increasing nitrite levels .

Metabolic Pathways

Nitrophenolic compounds can be formed by the reaction of natural organic matter and nitrite in sunlit waters

属性

IUPAC Name |

2,3-dichloro-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWMPHKDBJQBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)

![Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2708961.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)

![1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2708964.png)

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2708965.png)

![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)

![N-methyl-N-(3-methylphenyl)-2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708968.png)

![ethyl 4,5-dimethyl-2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2708975.png)